2-Amino-6-hydroxyhexanoic acid
Overview
Description
2-Amino-6-hydroxyhexanoic acid, also known as 6-hydroxynorleucine, is an alpha-amino acid with the molecular formula C6H13NO3 and a molecular weight of 147.17 g/mol . This compound is characterized by the presence of both an amino group and a hydroxyl group on a hexanoic acid backbone, making it a versatile molecule in various chemical and biological contexts.
Mechanism of Action
Target of Action
The primary target of 2-Amino-6-hydroxyhexanoic acid, also known as 6-hydroxynorleucine, is L-asparaginase , an enzyme found in the bacterium Erwinia chrysanthemi . This enzyme plays a crucial role in the metabolism of the amino acid asparagine, which is essential for protein synthesis.
Mode of Action
It is believed that the compound may bind to the active site of l-asparaginase, potentially inhibiting its activity . This could result in changes to the metabolic processes that rely on this enzyme, leading to alterations in protein synthesis.
Biochemical Pathways
Given its interaction with l-asparaginase, it is likely that the compound affects pathways related toamino acid metabolism . The downstream effects of this could include changes in protein synthesis and potentially other metabolic processes.
Result of Action
Given its potential role as an inhibitor of L-asparaginase, it is possible that the compound could lead to changes in protein synthesis and other metabolic processes .
Action Environment
Like many compounds, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
As an α-amino acid, it may participate in various biochemical reactions, potentially interacting with enzymes, proteins, and other biomolecules . The exact nature of these interactions would depend on the specific context within the organism and the metabolic pathways in which 2-Amino-6-hydroxyhexanoic acid is involved.
Cellular Effects
As an α-amino acid, it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-hydroxyhexanoic acid typically involves the hydroxylation of norleucine. One common method is the catalytic hydrogenation of 2-amino-6-oxohexanoic acid in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under mild conditions . The reaction is carried out in an aqueous medium at a temperature of around 25-30°C and a hydrogen pressure of 1-2 atm.
Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes due to their efficiency and selectivity. Enzymatic hydroxylation using specific hydroxylases can be utilized to convert norleucine to this compound with high yield and purity . This method is advantageous as it operates under mild conditions and reduces the need for harsh chemicals.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-hydroxyhexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of 2-amino-6-oxohexanoic acid.
Reduction: Formation of 2-amino-6-hydroxyhexanol.
Substitution: Formation of N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
2-Amino-6-hydroxyhexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the biosynthesis of various biomolecules.
Comparison with Similar Compounds
- 2-Amino-6-hydroxycaproic acid
- 6-hydroxy-L-norleucine
- alpha-Amino-epsilon-hydroxycaproic acid
Comparison: 2-Amino-6-hydroxyhexanoic acid is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity in oxidation and reduction reactions, making it a valuable intermediate in synthetic chemistry . Additionally, its role in biological systems as a precursor to various biomolecules sets it apart from other hydroxylated amino acids .
Properties
IUPAC Name |
(2S)-2-amino-6-hydroxyhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c7-5(6(9)10)3-1-2-4-8/h5,8H,1-4,7H2,(H,9,10)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUWXTFAPJJWPL-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCO)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
305-77-1, 5462-80-6, 6033-32-5 | |
Record name | epsilon-Hydroxynorleucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305771 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | epsilon-Hydroxynorleucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005462806 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-6-hydroxycaproic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006033325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-hydroxynorleucine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03412 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 6-HYDROXYNORLEUCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/874D12O72W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-amino-6-hydroxyhexanoic acid in the synthesis of indospicine?
A1: this compound serves as the crucial starting material in the total synthesis of indospicine []. The synthesis involves a stepwise modification of the hydroxyl group present in this compound. Researchers sequentially replace the hydroxyl group with tosyloxy, cyano, imidoester, and finally, amidine groupings to achieve the final indospicine molecule [].
Q2: Are there any other synthetic applications of this compound besides indospicine synthesis?
A2: Yes, this compound plays a role in synthesizing complex molecules beyond indospicine. For instance, it acts as a starting component in the synthesis of 7,6-fused bicyclic lactams, which are valuable compounds in medicinal chemistry due to their potential as β-turn mimics []. In this synthesis, the (S)-enantiomer of this compound is coupled with a protected (S)-allylglycine derivative, and the resulting molecule undergoes a series of reactions, including oxidation, enamide formation, and cyclization, to yield the desired bicyclic lactam structure [].
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